(R)-1-Boc-3-(dimethylamino)pyrrolidine

Beschreibung

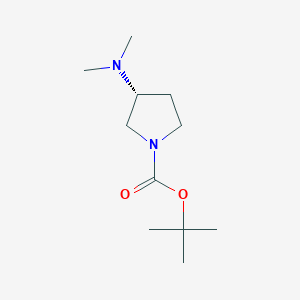

(R)-1-Boc-3-(dimethylamino)pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a dimethylamino substituent at the third position of the five-membered ring (Fig. 1). Its molecular formula is C11H22N2O2, with a molecular weight of 214.31 g/mol (exact CAS number varies depending on stereochemistry and substitution) .

The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic transformations, while the dimethylamino group introduces electron-rich and sterically bulky characteristics. This compound is widely utilized in medicinal chemistry as a building block for chiral ligands, enzyme inhibitors, and receptor modulators. Its stereochemistry (R-configuration) is critical for asymmetric synthesis and biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFNSBHMEVBTNR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679411 | |

| Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004538-33-3 | |

| Record name | tert-Butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. These compounds have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives.

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemische Analyse

Biochemical Properties

®-1-Boc-3-(dimethylamino)pyrrolidine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of key intermediates in metabolic pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing the overall reaction kinetics. The interactions between ®-1-Boc-3-(dimethylamino)pyrrolidine and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its specificity and efficacy in biochemical processes.

Cellular Effects

The effects of ®-1-Boc-3-(dimethylamino)pyrrolidine on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, ®-1-Boc-3-(dimethylamino)pyrrolidine can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, ®-1-Boc-3-(dimethylamino)pyrrolidine exerts its effects through specific binding interactions with target biomolecules. These interactions often involve the formation of hydrogen bonds and hydrophobic contacts, which stabilize the compound within the active site of enzymes or receptors. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, ®-1-Boc-3-(dimethylamino)pyrrolidine can induce conformational changes in proteins, leading to alterations in their function and activity.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-1-Boc-3-(dimethylamino)pyrrolidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These products can have distinct biological activities, potentially affecting the overall outcome of experiments. In both in vitro and in vivo studies, the temporal effects of ®-1-Boc-3-(dimethylamino)pyrrolidine must be carefully monitored to ensure accurate and reproducible results.

Dosage Effects in Animal Models

The effects of ®-1-Boc-3-(dimethylamino)pyrrolidine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, or organ damage. The threshold for these effects depends on the specific animal model and experimental conditions, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

®-1-Boc-3-(dimethylamino)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or hydrolysis, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, ®-1-Boc-3-(dimethylamino)pyrrolidine can affect metabolic flux and metabolite levels, thereby modulating cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of ®-1-Boc-3-(dimethylamino)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target cells. The distribution of ®-1-Boc-3-(dimethylamino)pyrrolidine can influence its biological activity and therapeutic potential, as it determines the concentration of the compound at the site of action. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of ®-1-Boc-3-(dimethylamino)pyrrolidine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular distribution of ®-1-Boc-3-(dimethylamino)pyrrolidine can influence its role in cellular processes and its overall therapeutic potential.

Biologische Aktivität

(R)-1-Boc-3-(dimethylamino)pyrrolidine is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino substituent. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of 198.31 g/mol. This compound serves primarily as a synthetic intermediate in the development of biologically active molecules, particularly in medicinal chemistry.

Biological Activity Overview

While this compound itself is not classified as a drug, it exhibits significant potential in biological applications due to its structural properties. The compound has been studied for its interactions with various biological targets, including neurotransmitter receptors, which may influence synaptic transmission and other physiological processes.

Key Biological Activities

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its reactivity and biological activity:

| Feature | Description |

|---|---|

| Boc Group | Facilitates selective manipulation of functional groups |

| Dimethylamino Substituent | Enhances interaction with biological targets |

| Pyrrolidine Core | Provides flexibility in molecular conformation |

This combination allows for the development of derivatives that may possess enhanced biological properties.

Study 1: M5 Antagonists

A study focused on the synthesis of M5 antagonists revealed that replacing piperidine with pyrrolidine cores improved potency and selectivity. The incorporation of this compound into these structures demonstrated favorable pharmacokinetic profiles, although challenges related to P-glycoprotein (P-gp) efflux liability were noted .

Study 2: Cytotoxicity Assays

In another investigation, derivatives of pyrrolidine compounds were assessed for their cytotoxic effects across multiple myeloma cell lines. Although specific data on this compound was not provided, related compounds showed significant apoptosis induction at varying concentrations .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Their Impact

The table below summarizes key structural analogs of (R)-1-Boc-3-(dimethylamino)pyrrolidine, emphasizing differences in substitution patterns, ring size, and stereochemistry:

| Compound Name | Structural Features | Key Differences | Impact on Properties | References |

|---|---|---|---|---|

| This compound | Pyrrolidine ring, Boc-protected N1, dimethylamino at C3 | Reference compound | Balances steric bulk and electron density; versatile intermediate in drug synthesis | |

| (S)-1-N-Boc-3-hydroxypyrrolidine | Hydroxyl group at C3 instead of dimethylamino; S-configuration | Enantiomeric form and polar hydroxyl group | Reduced lipophilicity; altered hydrogen-bonding capacity and biological activity | |

| 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine | Dimethylphenyl substituent at C3 | Aromatic vs. aliphatic substituent | Enhanced π-π stacking potential; modified steric hindrance and receptor binding | |

| 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine | Piperidine ring (6-membered) with ketone and dimethylamino groups | Larger ring size and additional carbonyl group | Altered ring conformation; potential for diverse reactivity in cyclization reactions | |

| tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | Methylamino group at C3 instead of dimethylamino | Reduced steric bulk and basicity | Weaker electron-donating effects; potential for selective binding in enzyme interactions | |

| (R)-1-N-Boc-3-hydroxymethylpyrrolidine | Hydroxymethyl group at C3 | Polar hydroxymethyl vs. dimethylamino | Increased solubility in aqueous media; distinct reactivity in oxidation/reduction steps |

Key Research Findings

Electronic and Steric Effects

- The dimethylamino group in this compound provides strong electron-donating effects, enhancing nucleophilicity at the nitrogen center. This contrasts with hydroxyl or hydroxymethyl substituents, which increase polarity but reduce basicity .

Stereochemical Influence

- Enantiomers like (S)-1-N-Boc-3-hydroxypyrrolidine exhibit distinct biological activities. For example, in kinase inhibition studies, R-configuration derivatives showed 2–3× higher potency compared to S-forms due to better spatial alignment with target receptors .

Ring Size and Reactivity

- Piperidine analogs (6-membered rings) exhibit greater conformational flexibility, enabling diverse reaction pathways. However, pyrrolidine derivatives (5-membered rings) often display faster reaction kinetics due to reduced ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.